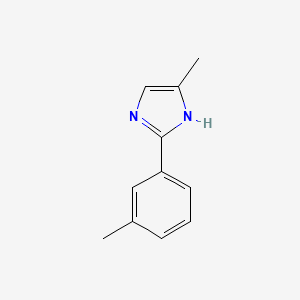
2,5-Dimethyl-4h-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The structure of 2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one consists of a benzene ring fused with an oxazine ring, with two methyl groups attached at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot reaction is efficient and can be performed under both thermal and microwave conditions. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for 2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro analogs.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phenyl hydrazine derivatives, hydrazine hydrate, and semicarbazide are commonly used.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro analogs.
Substitution: Various substituted benzoxazinones and related heterocycles.
Scientific Research Applications
2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases, such as human leukocyte elastase, which plays a role in tissue degeneration . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another benzoxazinone with similar biological activities.
Quinazolinones: Structurally related compounds with a wide range of biological activities, including anticancer and antimicrobial properties.
4H-benzo[d][1,3]oxazin-4-ones: A broader class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 5 positions enhances its stability and reactivity compared to other benzoxazinones .
Conclusion
2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules, and its biological activities offer promising avenues for drug development and other applications.
Properties
CAS No. |
60288-19-9 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2,5-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)10(12)13-7(2)11-8/h3-5H,1-2H3 |
InChI Key |
KYRSWXHOQXTXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)
![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
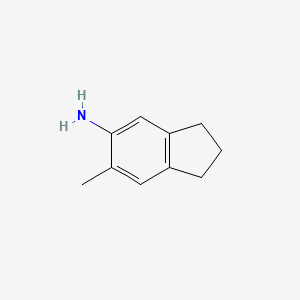
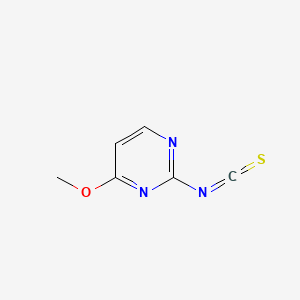

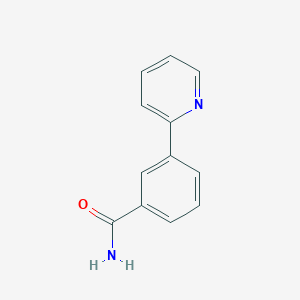
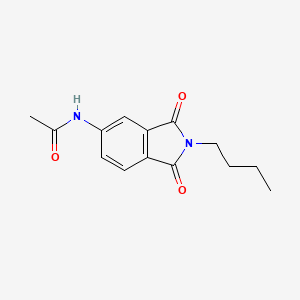
![3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)
![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
![Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682245.png)
![(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13682247.png)
